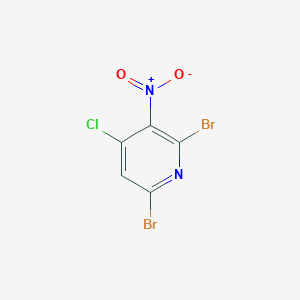
吡啶,2,6-二溴-4-氯-3-硝基-
描述
“Pyridine, 2,6-dibromo-4-chloro-3-nitro-” is a chemical compound. Unfortunately, there is not much specific information available about this exact compound .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .科学研究应用
硝化和卤化研究
- 硝化反应:Duffy 和 Laali (1991) 的研究证明了 2,6-二溴-和 2,6-二氯吡啶的硝化,与 2,6-二溴-4-氯-3-硝基吡啶密切相关,使用 NO2+BF4−(硝酰四氟硼酸盐)。本研究重点介绍了不同溶剂对 C-硝化与 N-硝化的影响,阐明了此类化合物的硝化机理 (Duffy & Laali,1991)。
衍生物和相关化合物的合成
- 氮杂吲哚的合成:Figueroa‐Pérez 等人。(2006) 报道了使用 6-氯-4-硝基-和 4,6-二氯-1H-吡咯并[2,3-b]吡啶等化合物合成 4-取代的 7-氮杂吲哚衍生物。本研究说明了类似卤代和硝代吡啶在创建多种有机化合物中的效用 (Figueroa‐Pérez 等人,2006)。
结构和分子研究
- 分子结构分析:Chiang 和 Song (1983) 通过气相电子衍射测定了包括 4-硝基-、4-甲基-和 4-氯-吡啶-N-氧化物在内的各种吡啶-N-氧化物的分子结构。本研究提供了对硝基取代吡啶的结构特征的见解 (Chiang & Song,1983)。
高能材料合成
- 高能材料合成:Ma 等人 (2018) 关于合成稠合三环吡啶基高能材料,即 4-氨基-5-硝基-[1,2,5]恶二唑并[3,4-e]四唑并[1,5-a]吡啶-3-氧化物 (ANTP) 的研究涉及使用 4-氨基-2,6-二氯-3,5-二硝基吡啶。本研究重点介绍了硝基吡啶在制造高密度高能材料中的潜力 (Ma 等人,2018)。
安全和危害
作用机制
Target of Action
It is known that pyridine derivatives are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of imidazo[1,2-a]pyridine derivatives , which have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Mode of Action
It is known that pyridine derivatives can undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the direct functionalization of the pyridine scaffold .
Biochemical Pathways
It is known that pyridine derivatives can undergo a variety of reactions, leading to the formation of various compounds . For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3052±370 °C and a predicted density of 2278±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It is known that pyridine derivatives can undergo various reactions to form different compounds . These compounds can have various effects depending on their structure and the specific biochemical pathways they affect.
Action Environment
It is known that the compound is insoluble in water and slightly soluble in organic solvents such as ethanol and acetone. These properties may influence its action and stability in different environments.
属性
IUPAC Name |
2,6-dibromo-4-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWPXAALPTEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-chloro-3-nitropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
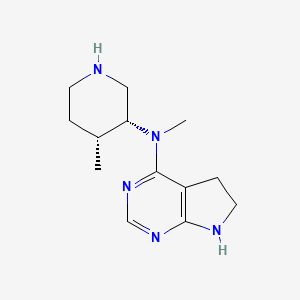
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)
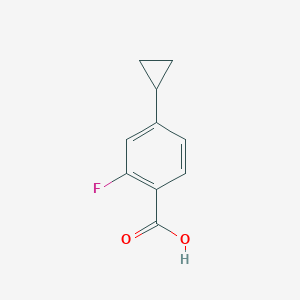
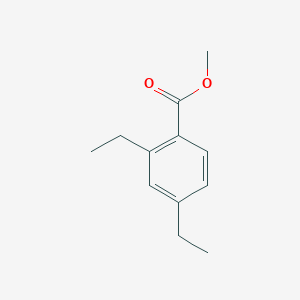
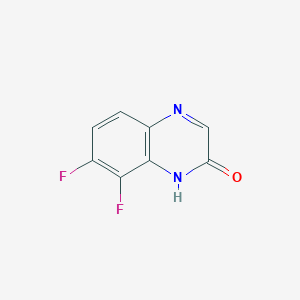
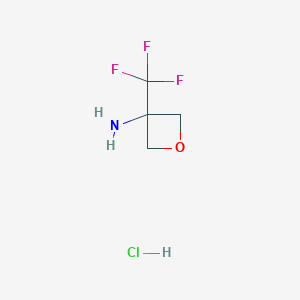

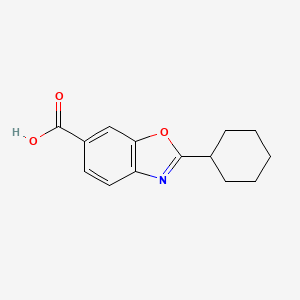
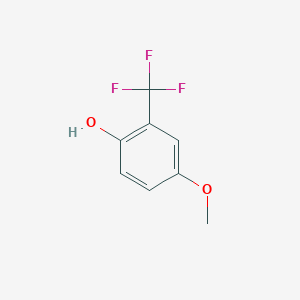

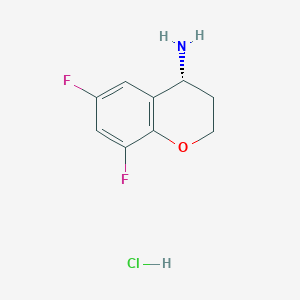

![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)